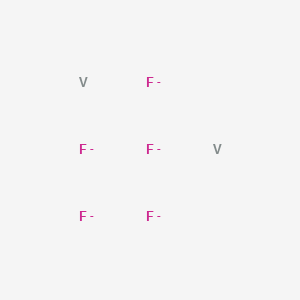

Divanadium(5+) pentafluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Divanadium(5+) pentafluoride, also known as vanadium pentafluoride, is an inorganic compound with the chemical formula VF₅. It is a colorless volatile liquid that freezes near room temperature. This compound is highly reactive and is known for its ability to fluorinate organic substances .

Preparation Methods

Divanadium(5+) pentafluoride can be synthesized through several methods:

- This method involves the direct reaction of vanadium metal with fluorine gas:

Fluorination of Vanadium Metal: 2V+5F2→2VF5

This method involves the disproportionation of vanadium tetrafluoride at high temperatures (around 650°C), yielding equal amounts of vanadium trifluoride and vanadium pentafluoride:Disproportionation of Vanadium Tetrafluoride: 2VF4→VF3+VF5

Industrial Production: On an industrial scale, this compound can be produced by fluorinating raw materials such as metallic vanadium, ferrovanadium, vanadium(V) oxide, and vanadium tetrafluoride with elemental fluorine.

Chemical Reactions Analysis

Divanadium(5+) pentafluoride undergoes several types of chemical reactions:

- It is a powerful fluorinating and oxidizing agent. For example, it oxidizes elemental sulfur to sulfur tetrafluoride:

Oxidation and Fluorination: S+4VF5→4VF4+SF4

It hydrolyzes in the presence of water, first forming vanadium oxyfluoride and hydrofluoric acid:Hydrolysis: VF5+H2O→VOF3+2HF

Further hydrolysis leads to the formation of vanadium(V) oxide and more hydrofluoric acid:2VOF3+3H2O→V2O5+6HF

As a Lewis acid, it reacts with potassium fluoride to form hexafluorovanadate:Formation of Hexafluorovanadate: VF5+KF→KVF6

These reactions highlight its reactivity and versatility in various chemical processes .

Scientific Research Applications

Divanadium(5+) pentafluoride has several scientific research applications:

Chemistry: It is used as a fluorinating agent in organic synthesis and as a catalyst in various chemical reactions.

Biology and Medicine: While specific applications in biology and medicine are limited, its derivatives and related compounds are studied for their potential biological activities.

Industry: It is used in the production of other vanadium compounds and in processes requiring strong oxidizing and fluorinating agents

Mechanism of Action

The mechanism of action of divanadium(5+) pentafluoride involves its strong oxidizing and fluorinating properties. It acts as an electrophilic agent, facilitating the transfer of fluorine atoms to other molecules. This reactivity is due to the high oxidation state of vanadium and the presence of highly electronegative fluorine atoms .

Comparison with Similar Compounds

Divanadium(5+) pentafluoride can be compared with other pentahalides of vanadium, such as:

- Niobium(V) fluoride (NbF₅)

- Tantalum(V) fluoride (TaF₅) These compounds share similar properties, such as high reactivity and the ability to form complex structures. this compound is unique in its specific reactivity patterns and applications .

Properties

Molecular Formula |

F5V2-5 |

|---|---|

Molecular Weight |

196.875 g/mol |

IUPAC Name |

vanadium;pentafluoride |

InChI |

InChI=1S/5FH.2V/h5*1H;;/p-5 |

InChI Key |

ASZVYJPNEDVQQI-UHFFFAOYSA-I |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[V].[V] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)

![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)

![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)